molecular formula C18H22N6O3 B2518641 2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B2518641
M. Wt: 370.4 g/mol
InChI Key: SKYXCLGHTFJRSN-UHFFFAOYSA-N
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Description

The compound 2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a purine derivative with a complex substitution pattern. Its core structure features a xanthine-like scaffold (1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purine) modified at the 8-position with a benzyl(methyl)aminomethyl group and at the 7-position with an acetamide moiety.

Properties

IUPAC Name

2-[8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-21(9-12-7-5-4-6-8-12)11-14-20-16-15(24(14)10-13(19)25)17(26)23(3)18(27)22(16)2/h4-8H,9-11H2,1-3H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYXCLGHTFJRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a derivative of purine that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a purine core with various substituents that enhance its biological properties. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Benzyl(methyl)amine : Reacting benzyl chloride with methylamine.
  • Condensation Reaction : The intermediate is then reacted with a purine derivative to form the final product.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of enzyme inhibition and cellular interactions.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against various phosphodiesterase (PDE) isoforms. A study demonstrated that specific derivatives showed differential inhibitory effects on PDEs such as PDE1B and PDE4B, which are crucial in regulating cyclic nucleotide levels within cells .

Cytotoxicity and Cellular Effects

In vitro studies have shown that at certain concentrations (e.g., 10 µM), the compound does not significantly reduce cell viability (over 85%) while exhibiting a slight cytostatic effect on A549 cells (a model for lung cancer) when treated with pan-PDE inhibitors derived from the same chemical family .

The proposed mechanism of action involves:

  • Interaction with Enzymes : The compound likely interacts with specific enzymes through hydrogen bonding and hydrophobic interactions, modulating their activity.
  • Influence on Signaling Pathways : By inhibiting PDEs, the compound may enhance signaling pathways involving cyclic AMP and cyclic GMP, which are vital for various cellular processes including proliferation and apoptosis.

Study 1: PDE Inhibition Profile

A comparative study analyzed the IC50 values of various derivatives against selected PDEs. The results indicated that some derivatives had lower IC50 values than the standard non-selective inhibitor TEO (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), suggesting higher potency in inhibiting specific PDE isoforms .

CompoundIC50 (µM)Target PDE
Compound A5PDE4B
Compound B10PDE1B
TEO>1000Non-selective

Study 2: Cellular Response

Another investigation focused on the effects of the compound on TGF-β-induced epithelial-to-mesenchymal transition (EMT) in alveolar epithelial cells. The findings suggested that treatment with the compound resulted in reduced expression of EMT markers such as vimentin and fibronectin, indicating potential utility in preventing fibrosis-related processes in lung tissues .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at the 8-Position

The 8-position of the purine core is critical for modulating receptor affinity and metabolic stability. Key analogs include:

Compound ID 8-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Benzyl(methyl)aminomethyl Not provided Not provided Aromatic benzyl group enhances lipophilicity; methyl group reduces steric bulk compared to dibenzyl analogs.
Diethylamino C₁₂H₁₈N₆O₃ 294.315 Aliphatic substituent; lower lipophilicity but improved solubility compared to aromatic groups .
Dibenzylaminomethyl Not provided Not provided Bulky aromatic groups may hinder membrane permeability; increased potential for π-π interactions .

Modifications at the 7-Position

The 7-position acetamide group is conserved in the target compound and some analogs, but introduces an N-(1-phenylethyl) modification:

Compound ID 7-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Acetamide Not provided Not provided Neutral polar group; may enhance water solubility.
N-(1-Phenylethyl)acetamide Not provided Not provided Bulky aromatic substituent; likely reduces solubility but improves target selectivity .

Structural Implications

  • Receptor Binding: The dibenzylaminomethyl group in may exhibit stronger π-π stacking with aromatic residues in enzyme active sites, but its bulk could limit binding efficiency .
  • Metabolic Stability: The target’s benzyl group may undergo cytochrome P450-mediated oxidation, whereas ’s diethylamino group is more resistant to metabolic degradation .

Research Findings and Data Gaps

While the provided evidence lacks explicit pharmacological or pharmacokinetic data for the target compound, structural comparisons allow hypotheses:

  • Hypothetical Activity: The target’s benzyl(methyl) group may confer adenosine A₂A receptor antagonism, similar to xanthine derivatives like theophylline.
  • Data Limitations: No experimental IC₅₀ values, solubility measurements, or toxicity profiles are available for the target or its analogs in the provided sources. Further studies are needed to validate these predictions.

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